Tuberonic acid glucoside

Descripción general

Descripción

Tuberonic acid glucoside is a naturally occurring compound found in the leaves of Solanum tuberosum (potato) and other plants. It is a metabolite of jasmonic acid, a plant hormone involved in various physiological processes such as growth, stress response, and tuberization . This compound plays a significant role as a natural plant regulator and has been identified in several species within the Lamiaceae family .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tuberonic acid glucoside typically involves the glucosylation of tuberonic acid. The process can be carried out using enzymatic or chemical methods. Enzymatic glucosylation often employs glucosyltransferases, which transfer glucose from a donor molecule to tuberonic acid under mild conditions. Chemical glucosylation, on the other hand, may involve the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a catalyst like silver triflate .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for glucosylation .

Análisis De Reacciones Químicas

Types of Reactions: Tuberonic acid glucoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Substitution reactions may involve the replacement of the glucoside moiety with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts like palladium on carbon or other transition metals.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Plant Growth Regulation

Tuber Induction

Tuberonic acid glucoside has been identified as a significant factor in the tuber-inducing process in plants, particularly in potatoes (Solanum tuberosum). The compound is biosynthesized from jasmonic acid through hydroxylation and glycosylation processes. It acts as a signaling molecule that promotes tuber formation, which is crucial for agricultural practices involving potato cultivation .

Mechanism of Action

Research indicates that this compound may transmit signals from damaged plant parts to undamaged regions, facilitating the growth response necessary for tuber development. This signaling mechanism involves the down-regulation of jasmonic acid biosynthetic genes, thereby modulating plant responses to stress and injury .

Antitumoral Properties

Recent studies have highlighted the potential antitumoral effects of extracts containing this compound. In vivo experiments on animal models have demonstrated that these extracts can interfere with tumor progression, particularly in colorectal and melanoma cancers. For instance, a study administered a plant extract rich in phenolic compounds (including this compound) and observed significant reductions in tumor weight and volume compared to control groups .

Case Study: Colorectal Cancer

In one experimental setup, mice treated with the extract showed a median survival of 34.5 weeks compared to 24 weeks in untreated controls. This suggests that compounds like this compound may play a role in enhancing survival rates in cancer models by inhibiting tumor growth .

Enzymatic Activity

Hydrolysis by Beta-Glucosidase

this compound is hydrolyzed by specific enzymes such as OsTAGG1, a beta-glucosidase found in rice. This enzyme exhibits high specificity for this compound, facilitating its conversion into active tuberonic acid within the plant system. The enzyme's activity was characterized by significant purification steps and kinetic studies, revealing insights into its potential applications in biotechnology .

Table: Enzymatic Properties of OsTAGG1

| Enzyme Activity | Substrate | kcat/Km (mM⁻¹ s⁻¹) |

|---|---|---|

| Hydrolysis | This compound | 6.68 |

| Hydrolysis | Methyl this compound | 5.34 |

| Hydrolysis | Jasmonyl-1-β-Glucose | 3.25 |

Therapeutic Potential

The therapeutic implications of this compound extend beyond plant biology into pharmacology. Its cytotoxic properties against various cancer cell lines suggest that it could be developed as a natural therapeutic agent against tumors. Further research is needed to elucidate its mechanisms and optimize its use in clinical settings.

Mecanismo De Acción

Tuberonic acid glucoside exerts its effects through the jasmonate signaling pathway. It is synthesized from jasmonic acid and acts as a signaling molecule that regulates various physiological processes in plants. The compound binds to specific receptors, triggering a cascade of molecular events that lead to changes in gene expression and subsequent physiological responses. Key molecular targets include transcription factors and enzymes involved in stress response and growth regulation .

Comparación Con Compuestos Similares

Jasmonic Acid: A precursor to tuberonic acid glucoside, involved in similar physiological processes.

Methyl Jasmonate: Another derivative of jasmonic acid with similar signaling functions.

12-Hydroxyjasmonic Acid: A closely related compound with similar biological activities.

Uniqueness: this compound is unique due to its specific role in tuberization and its glucosylated structure, which distinguishes it from other jasmonates. Its ability to induce tuber formation in potatoes at low concentrations highlights its significance in plant physiology .

Propiedades

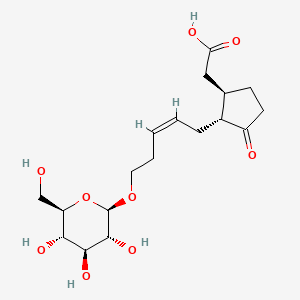

IUPAC Name |

2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O9/c19-9-13-15(23)16(24)17(25)18(27-13)26-7-3-1-2-4-11-10(8-14(21)22)5-6-12(11)20/h1-2,10-11,13,15-19,23-25H,3-9H2,(H,21,22)/b2-1-/t10-,11-,13-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDNMLUPLXZXGV-RKAGECJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415084 | |

| Record name | Tuberonic acid glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120399-24-8 | |

| Record name | 12-O-β-D-Glucopyranosyloxyjasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120399-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberonic acid glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.